![molecular formula C24H21ClN4O3 B3017425 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 923165-70-2](/img/structure/B3017425.png)

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

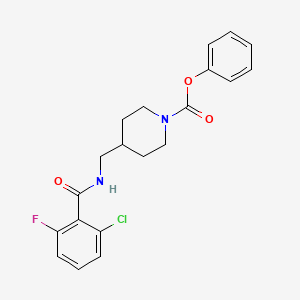

The compound is a pyrido[3,2-d]pyrimidin-4-one derivative, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

The synthesis of such compounds often involves the formation of the heterocyclic ring via cyclization reactions . The specific synthesis pathway would depend on the starting materials and the specific substituents on the pyrido[3,2-d]pyrimidin-4-one ring .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactions of such compounds would depend on the specific functional groups present in the molecule. For example, the carbonyl group (C=O) in the pyrido[3,2-d]pyrimidin-4-one ring might undergo reactions like nucleophilic addition or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be predicted using computational chemistry methods. These properties might include solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Molecular Docking Analysis : The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in a cooled condition. The anticancer activity was confirmed by an in silico modeling study targeting the VEGFr receptor. The compound crystallizes in the orthorhombic crystal system, exhibiting intermolecular H-bonds and two intramolecular interactions, contributing to its structure and potential efficacy (G. Sharma et al., 2018).

Pyrimidine Derivatives Synthesis : A variety of pyrimidine derivatives were synthesized by condensation of bis(2-(vinyloxy))ethylamine, cyclopropylamine, and other compounds with various isothiocyanatoketones. These compounds were screened for anti-inflammatory and analgesic activities, with some showing significant effects at certain dosages, illustrating the therapeutic potential of pyrimidine derivatives in inflammation and pain management (S. Sondhi et al., 2009).

Chemical Reactivity and Biological Evaluation

Chemical Reactivity and Biological Activity : Acetylation of 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile produced a N-pyrimidinylacetamide derivative, which was used as a building block for constructing various nitrogen heterocyclic compounds such as pyrazoles and pyrimidines. These compounds were evaluated for their biological activity, demonstrating the versatility and potential therapeutic applications of pyrimidine-based structures in medicinal chemistry (O. Farouk et al., 2021).

Antimicrobial Activity of Pyrimidinone Derivatives : The synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents showcased the use of citrazinic acid as a starting material. The antimicrobial screening of these compounds indicated significant antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This highlights the potential of pyrimidinone derivatives in combating microbial infections and their role in developing new antimicrobial therapies (Aisha Hossan et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4O3/c1-2-16-7-11-19(12-8-16)27-21(30)15-28-20-4-3-13-26-22(20)23(31)29(24(28)32)14-17-5-9-18(25)10-6-17/h3-13H,2,14-15H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDUAPIHQHPRCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-(1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B3017342.png)

![N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B3017343.png)

![2-[Ethyl(4-fluorophenyl)amino]acetonitrile](/img/structure/B3017344.png)

![(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3017346.png)

![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one;hydrochloride](/img/structure/B3017347.png)

![3-Methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3017348.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3017352.png)

![8-chloro-3-(4-ethylphenyl)-N-(3-methoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B3017355.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3017356.png)